2-Chloropyrimidine-4-carbonyl chloride
Overview
Description
2-Chloropyrimidine-4-carbonyl chloride is a halogenated heterocycle . Its empirical formula is C6H3Cl2NO and its molecular weight is 176.00 . It is also known as 2-Chloroisonicotinoyl chloride .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been a subject of research . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides . Another approach uses organolithium reagents for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 158.542 Da and the monoisotopic mass is 157.988312 Da .Chemical Reactions Analysis
Pyrimidines, including this compound, are known to display a range of pharmacological effects . They exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.566 . It has a boiling point of 144-148 °C/10 mmHg and a density of 1.418 g/mL at 25 °C .Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, such as 2-Chloropyrimidine-4-carbonyl chloride, is associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Safety and Hazards
Future Directions
There is ongoing research into the synthesis of novel pyrimidine analogs, including 2-Chloropyrimidine-4-carbonyl chloride, for enhanced anti-inflammatory activities with minimum toxicity . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Properties
IUPAC Name |
2-chloropyrimidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSRHRQRKAZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664643 | |
Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-93-4 | |
Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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